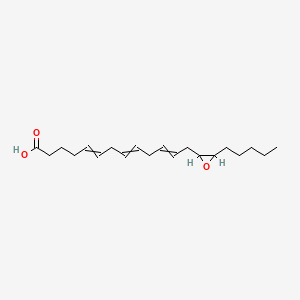

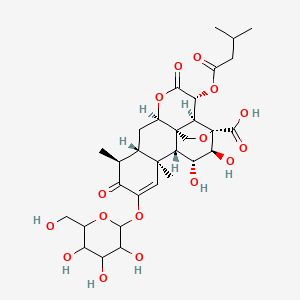

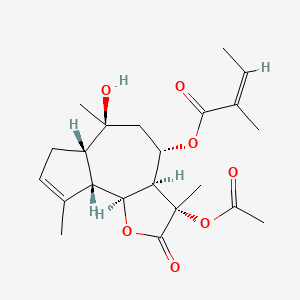

![molecular formula C34H48O9 B1232962 (1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid CAS No. 204199-15-5](/img/structure/B1232962.png)

(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid is a novel antifungal compound isolated from the fermentation broth of the fungus Graphium putredinis. It has shown significant activity against Candida albicans and Cryptococcus neoformans by inhibiting protein synthesis in these fungi . This compound is particularly noteworthy for its selective inhibition of fungal protein synthesis without affecting mammalian systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid is primarily obtained through microbial fermentation. The fungus Graphium putredinis is cultured on malt extract agar plates, and liquid cultures are inoculated with agar plugs from these plates . The fermentation medium typically contains peptone, malt extract, glycerol, and other nutrients, with the pH adjusted to 6.5 before autoclaving . The cultures are incubated at 25°C on an orbital shaker for about 8 days .

Industrial Production Methods

For industrial production, larger fermenter cultures are used. These cultures are aerated and stirred to ensure optimal growth conditions. The fermentation medium for industrial production includes soy flour, glycerol trioleate, and potassium dihydrogen phosphate, with the pH adjusted to 7.0 before autoclaving . The fermentation process is carefully monitored to maximize the yield of this compound.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties or to study its mechanism of action.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid has a wide range of scientific research applications:

Mecanismo De Acción

(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid exerts its antifungal effects by inhibiting the protein synthesis elongation cycle in fungi. It specifically targets the elongation factor 3 (EF-3), which is unique to yeasts and is essential for their protein synthesis . This selective inhibition ensures that the compound does not affect mammalian protein synthesis machinery, making it a promising candidate for antifungal therapy .

Comparación Con Compuestos Similares

(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid is a derivative of sordarin, a class of antifungal agents known for their selective inhibition of fungal protein synthesis . Similar compounds include sordarin itself, moriniafungin, GM193663, and azasordarins . What sets this compound apart is its enhanced activity against specific fungal pathogens like Candida albicans and Cryptococcus neoformans, as well as its minimal impact on mammalian cells .

Propiedades

Número CAS |

204199-15-5 |

|---|---|

Fórmula molecular |

C34H48O9 |

Peso molecular |

600.7 g/mol |

Nombre IUPAC |

(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid |

InChI |

InChI=1S/C34H48O9/c1-8-9-10-20(5)29(37)43-28-26(36)30(42-21(6)27(28)40-7)41-17-33-15-23-19(4)11-12-24(23)32(16-35)14-22(33)13-25(18(2)3)34(32,33)31(38)39/h8-10,13,16,18-19,21-24,26-28,30,36H,11-12,14-15,17H2,1-7H3,(H,38,39)/b9-8+,20-10-/t19-,21-,22-,23-,24-,26+,27-,28+,30-,32+,33+,34+/m1/s1 |

Clave InChI |

YJGMLBISALRTRW-OOKLOIGGSA-N |

SMILES |

CC=CC=C(C)C(=O)OC1C(C(OC(C1OC)C)OCC23CC4C(CCC4C5(C2(C(=CC3C5)C(C)C)C(=O)O)C=O)C)O |

SMILES isomérico |

C/C=C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@H](O[C@@H]([C@H]1OC)C)OC[C@]23C[C@@H]4[C@@H](CC[C@H]4[C@@]5([C@]2(C(=C[C@@H]3C5)C(C)C)C(=O)O)C=O)C)O |

SMILES canónico |

CC=CC=C(C)C(=O)OC1C(C(OC(C1OC)C)OCC23CC4C(CCC4C5(C2(C(=CC3C5)C(C)C)C(=O)O)C=O)C)O |

Sinónimos |

GR 135402 GR-135402 GR135402 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

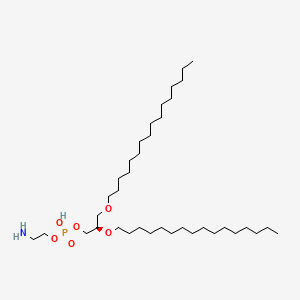

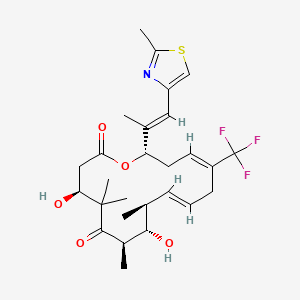

![[4-[4-[(11aR)-3,11a-bis[(2S)-butan-2-yl]-2,4-dihydroxy-5-oxido-1-oxopyrazino[1,2-b][1,4,2]benzodioxazin-5-ium-9-yl]-2,3-diacetyloxy-5,6-dihydroxyphenyl]phenyl] acetate](/img/structure/B1232884.png)

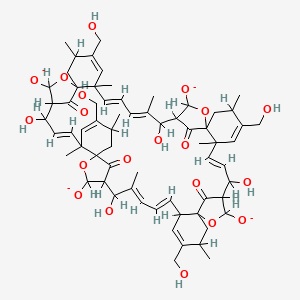

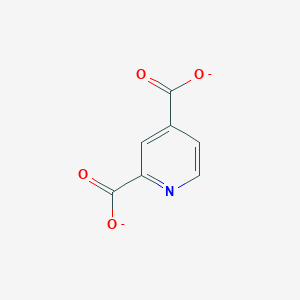

![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1232893.png)

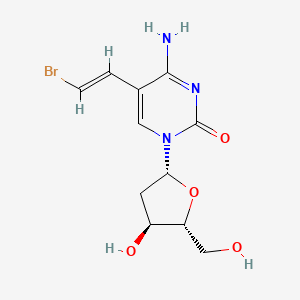

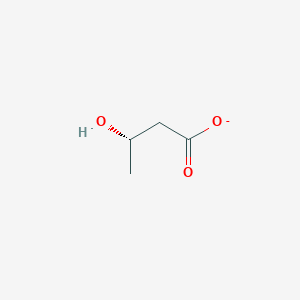

![[(2R,3S,4S,5R,6R)-6-[(2S)-2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1232903.png)